molecular formula C19H25N5O B10999001 N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-4-(1H-pyrrol-1-yl)butanamide

N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B10999001
M. Wt: 339.4 g/mol
InChI Key: YUBFWEQBMYSBPQ-UHFFFAOYSA-N
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Description

N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-4-(1H-PYRROL-1-YL)BUTANAMIDE is a complex organic compound that features a benzodiazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-4-(1H-PYRROL-1-YL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions.

    Formation of the Pyrrole Moiety: Pyrrole synthesis can be carried out using Paal-Knorr synthesis or other methods.

    Coupling Reactions: The final step involves coupling the benzodiazole and pyrrole units under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-4-(1H-PYRROL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzodiazole or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-4-(1H-PYRROL-1-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-4-(1H-PYRROL-1-YL)BUTANAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-4-(1H-PYRROL-1-YL)BUTANAMIDE derivatives: These compounds have similar structures but may differ in the substituents attached to the core structure.

    Other Benzodiazole Compounds: Compounds with a benzodiazole core but different functional groups.

    Pyrrole Derivatives: Compounds containing the pyrrole moiety with various substituents.

Uniqueness

N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-4-(1H-PYRROL-1-YL)BUTANAMIDE is unique due to its specific combination of benzodiazole and pyrrole units, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H25N5O

Molecular Weight

339.4 g/mol

IUPAC Name

N-[1-[2-(dimethylamino)ethyl]benzimidazol-5-yl]-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C19H25N5O/c1-22(2)12-13-24-15-20-17-14-16(7-8-18(17)24)21-19(25)6-5-11-23-9-3-4-10-23/h3-4,7-10,14-15H,5-6,11-13H2,1-2H3,(H,21,25)

InChI Key

YUBFWEQBMYSBPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=NC2=C1C=CC(=C2)NC(=O)CCCN3C=CC=C3

Origin of Product

United States

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